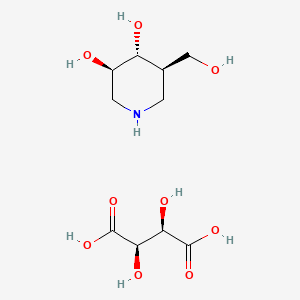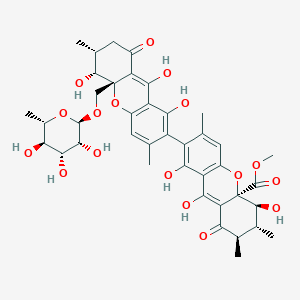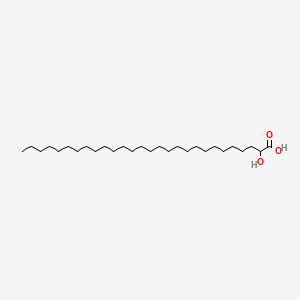
2-Hydroxyoctacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyoctacosanoic acid is a 2-hydroxy fatty acid that is the 2-hydroxy derivative of octacosanoic acid. It is a 2-hydroxy fatty acid and an ultra-long-chain fatty acid. It derives from an octacosanoic acid. It is a conjugate acid of a 2-hydroxyoctacosanoate.
Wissenschaftliche Forschungsanwendungen
1. Chemical Analysis and Structural Studies
- Oura (1959) examined the deuteration and infrared spectra of 2-tetracosyl-3-hydroxyoctacosanoic acid, contributing to the understanding of the steric configuration of α- and β-compounds in these acids (Oura, 1959).
2. Natural Occurrence and Environmental Significance
- Matsumoto, Shioya, and Nagashima (1984) identified the presence of 2-hydroxy acids, including 2-hydroxyoctacosanoic acid, in various microalgae, suggesting its environmental and biological importance (Matsumoto, Shioya & Nagashima, 1984).
- Matsumoto, Watanuki, and Torii (1988) explored hydroxy acids in Antarctic lake sediments, further emphasizing their significance in natural environments and potential source organisms (Matsumoto, Watanuki & Torii, 1988).
3. Biological and Physiological Research
- Hoshi and Kishimoto (1973) investigated the conversion of lignoceric acid to cerebronic acid (2-hydroxytetracosanoic acid) in rat brains, revealing insights into brain lipid metabolism (Hoshi & Kishimoto, 1973).
- Alderson et al. (2005) developed a method for measuring in vitro fatty acid 2-hydroxylase activity, crucial for understanding the synthesis of 2-hydroxy fatty acids in various tissues (Alderson et al., 2005).
- The study by Alderson et al. (2004) on the human FA2H gene, which encodes a fatty acid 2-hydroxylase, highlights the enzyme's role in forming myelin 2-hydroxy galactosylceramides and sulfatides (Alderson et al., 2004).
4. Biochemical Analysis and Applications
- The work by Rahimpour and Madaeni (2010) on improving the performance of polyethersulfone membranes using hydrophilic monomers, including hydroxy acids, demonstrates an application in materials science (Rahimpour & Madaeni, 2010).
5. Microbiological and Ecological Research
- Bhat, Mayer, Yokota, Hollingsworth, and Carlson (1991) analyzed lipid A variants with 27-hydroxyoctacosanoic acid in lipopolysaccharides from Rhizobiaceae family members, contributing to understanding bacterial cell envelopes (Bhat et al., 1991).
Eigenschaften
Molekularformel |
C28H56O3 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
2-hydroxyoctacosanoic acid |
InChI |
InChI=1S/C28H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(29)28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |
InChI-Schlüssel |
FYDAGLSVOSNEBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





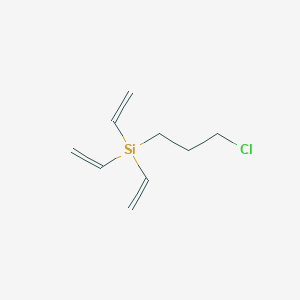

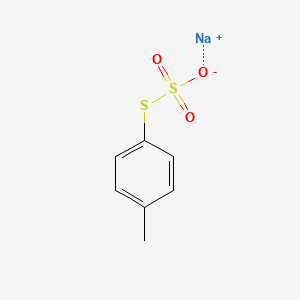
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)


![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
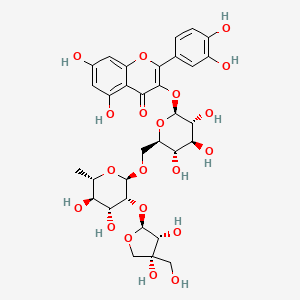

![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
